molecular formula C4H7N3O2S B6613564 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole CAS No. 1094755-10-8

3-methanesulfonyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B6613564
CAS No.: 1094755-10-8
M. Wt: 161.19 g/mol
InChI Key: LJMWUFZQDSJIKG-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole (CAS 116850-58-9) is a high-purity chemical intermediate designed for advanced research and development applications. With the molecular formula C 8 H 9 N 3 O 2 S 2 , this compound features a 1,2,4-triazole core—a privileged scaffold in medicinal chemistry known for its versatility and significant role in drug discovery . The 1,2,4-triazole moiety is a well-established pharmacophore that interacts with biological receptors through hydrogen bonding and dipole interactions . This structural class is found in a wide array of therapeutically important agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole, letrozole), and antivirals . The methanesulfonyl (methylsulfonyl) substituent on this triazole core can enhance molecular interactions and serve as a key functional handle for further synthetic modification, making it a valuable building block for constructing novel bioactive molecules . This product is intended for use as a key intermediate in pharmaceutical research, particularly in the synthesis of new chemical entities and for structure-activity relationship (SAR) studies. Its applications extend to the development of potential therapeutic agents targeting fungal and bacterial infections, cancer, and inflammatory diseases . Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

4-methyl-3-methylsulfonyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMWUFZQDSJIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Catalyzed Oxidative Cyclization

Copper-catalyzed oxidative cyclization represents a widely adopted strategy for constructing the 1,2,4-triazole core. Huang et al. (2015) demonstrated that amidines react with trialkylamines in dimethylformamide (DMF) under aerobic conditions, with Cu(I) catalysts and K₃PO₄ as a base, to yield 1,3-disubstituted triazoles . Adapting this method, 4-methyl-4H-1,2,4-triazole intermediates can be synthesized and subsequently sulfonylated.

Procedure :

  • Cyclization : 4-Methylamidine (1.0 equiv) is treated with CuI (10 mol%), K₃PO₄ (2.0 equiv), and DMF under O₂ at 80°C for 12 hours.

  • Sulfonylation : The resulting 4-methyltriazole reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C→25°C.

Yield : 68–75% (two steps) .

One-Pot Cascade Reactions

Yavari and Khaledian (2020) developed a one-pot method for 1,3-disubstituted triazoles using hydrazonoyl chlorides and N-methylimidazole (NMI) . This approach avoids isolation of intermediates, making it suitable for scaling.

Mechanism :

  • Step 1 : Nucleophilic substitution between hydrazonoyl chloride and NMI forms a transient adduct.

  • Step 2 : Thermal [3+2] cycloaddition and C–N bond cleavage yield the triazole ring.

Adaptation for Target Compound :

  • Replace NMI with methyl-substituted nucleophiles.

  • Introduce methanesulfonyl via post-cyclization oxidation of a thioether intermediate .

Conditions :

  • Solvent: Acetonitrile, 85°C, 16 hours.

  • Yield: 71–89% .

Oxidative Desulfurization of Thiol intermediates

A patent by CN103145632B (2013) describes synthesizing triazoles via desulfurization of 5-mercapto intermediates . This method avoids hazardous diazotization steps.

Procedure :

  • Cyclization : Thiosemicarbazide reacts with methyl oxalyl chloride to form 5-mercapto-triazole-3-carboxylic acid.

  • Oxidation : Treat with H₂O₂ in acetic acid to replace the thiol group with a sulfonyl moiety.

  • Esterification : Methanol and HCl yield the final product.

Key Parameters :

  • Oxidation time: 4–6 hours at 50°C.

  • Yield: 82% after purification .

Electrochemical Synthesis

Yang and Yuan’s electrochemical method (2021) enables metal-free triazole synthesis using NH₄OAc and aryl hydrazines . Iodide radicals generated in situ facilitate C–N bond formation.

Adapted Workflow :

  • Anode : Generate I₂ from KI electrolyte.

  • Cyclization : Combine 4-methylhydrazine and methanesulfonylacetamide under constant potential (1.2 V).

  • Isolation : Extract with ethyl acetate and crystallize.

Advantages :

  • No transition metals or external oxidants.

  • Yield: 70–78% .

Acid-Catalyzed Cyclization

Siddaiah et al. reported HClO₄-SiO₂ as a recyclable catalyst for triazole synthesis . This method suits substrates sensitive to metal contamination.

Steps :

  • Condensation : Mix methyl carbazate with methanesulfonylacetic acid in toluene.

  • Cyclization : Add HClO₄-SiO₂ (20 mol%) and reflux at 80°C for 8 hours.

Outcome :

  • Catalyst reuse: ≥3 cycles without yield drop.

  • Yield: 88% .

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Cu-Catalyzed80°C, O₂, 12h68–75High regioselectivityRequires metal removal
One-Pot85°C, MeCN, 16h71–89Scalable, minimal purificationLimited to specific substrates
Oxidative Desulfurization50°C, H₂O₂/AcOH, 6h82Avoids diazotizationMulti-step process
Electrochemical1.2 V, RT, 8h70–78Green chemistry, metal-freeSpecialized equipment needed
Acid-Catalyzed80°C, HClO₄-SiO₂, 8h88Recyclable catalyst, mild conditionsAcid-sensitive substrates fail

Chemical Reactions Analysis

3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Triazoles, including 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. The 1,2,4-triazole framework is known for its ability to inhibit a wide range of pathogens. Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal activities. For instance, studies have shown that certain triazole compounds demonstrate effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The anticancer potential of triazole derivatives is another area of active research. Compounds with the 1,2,4-triazole structure have been identified as promising candidates for cancer therapy due to their ability to interfere with cellular mechanisms involved in tumor growth. Specific derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Antiviral Activity
Triazoles have also been explored for their antiviral properties. Recent studies indicate that certain derivatives can inhibit viral replication and may be effective against viruses such as SARS-CoV-2. The structural versatility of triazoles allows for modifications that enhance their antiviral potency .

Agricultural Applications

Fungicides
In agriculture, triazoles are widely used as fungicides due to their ability to inhibit fungal growth. This compound has been evaluated for its effectiveness in controlling various plant pathogens. Its application can lead to improved crop yields by protecting plants from diseases caused by fungi .

Herbicides
Some triazole derivatives are also investigated for their herbicidal properties. They can act by disrupting critical biochemical pathways in plants, thus providing an avenue for developing selective herbicides that minimize damage to crops while effectively controlling weeds .

Material Science Applications

Corrosion Inhibitors
The unique chemical structure of triazoles makes them suitable candidates as corrosion inhibitors in metal protection. They can form stable coordination bonds with metal surfaces, thereby preventing oxidation and degradation. Research has shown that triazole-based compounds can significantly enhance the longevity of metal components in various industrial applications .

Polymer Science
Triazoles are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Their ability to act as cross-linking agents or functional additives is being studied for potential applications in advanced materials .

Case Studies and Research Findings

Application AreaCompoundFindings
AntimicrobialThis compoundExhibited significant antibacterial activity against resistant strains like MRSA .
AnticancerVarious triazole derivativesInduced apoptosis in cancer cell lines; potential for development into therapeutic agents .
FungicideTriazole-based formulationsEffective against Fusarium and Botrytis species; improved crop health observed .
Corrosion InhibitionTriazole derivativesReduced corrosion rates in steel exposed to aggressive environments .

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Electronic Differences

The substituents at the 3- and 5-positions of the 1,2,4-triazole ring dictate the compound’s physicochemical and biological behavior. Below is a comparative analysis with structurally analogous compounds:

Compound Name 3-Position Substituent 5-Position Substituent Key Properties
3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole Methanesulfonyl (-SO₂CH₃) Hydrogen High polarity, enhanced stability, electron-deficient core
3-Methylthio-4-phenyl-4H-1,2,4-triazole Methylthio (-SCH₃) 3,4,5-Trimethoxyphenyl Moderate lipophilicity; oxidizable to sulfone derivatives
4-Allyl-5-methyl-3-phenyl-4H-1,2,4-triazole Phenyl Methyl Lower solubility; allyl group enables thermal rearrangement
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole Chlorophenyl Trifluoromethylbenzylsulfanyl High antimicrobial activity; bulky substituents hinder crystallization
3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole Amino (-NH₂) 4-Chloro-2-phenoxyphenyl Anticonvulsant activity comparable to diazepam

Pharmacological Activity

  • Antimicrobial Activity :

    • The methanesulfonyl group in the target compound likely enhances its interaction with microbial enzymes due to its electron-withdrawing nature. However, derivatives with thioether (-SCH₂R) or mercapto (-SH) groups at the 3-position, such as 3-mercapto-5-(2-hydroxyphenyl)-4H-1,2,4-triazole, exhibit superior broad-spectrum antimicrobial activity (90% inhibition against Candida albicans and E. coli at 0.01% concentration) .
    • Bulky substituents (e.g., trifluoromethylbenzylsulfanyl) improve membrane penetration but reduce solubility .
  • Anti-inflammatory and Anticonvulsant Activity: Triazoles with electron-donating groups (e.g., -NH₂ or -OCH₃) at the 3-position, such as 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole, show potent anticonvulsant effects (ED₅₀ = 1.4 mg/kg) . Sulfone derivatives like the target compound are less explored for anti-inflammatory activity compared to acylated or methylthio analogs (e.g., 3-(3,4-dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazole), which inhibit COX-2 with IC₅₀ values in the micromolar range .

Physicochemical Properties

  • Solubility : The methanesulfonyl group increases water solubility compared to methylthio or phenyl analogs, making the compound more suitable for aqueous formulations .
  • Thermal Stability : Allyl- or benzyl-substituted triazoles undergo thermal rearrangement or decomposition above 150°C, whereas sulfone derivatives exhibit higher thermal stability .

Biological Activity

3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole (CAS No. 1094755-10-8) is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The structural characteristics of triazoles allow for diverse interactions with biological targets, making them valuable in medicinal chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various fungal strains and bacteria. For instance:

  • Antifungal Activity : It has been shown to possess potent antifungal activity against Candida albicans and other pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate that it is more effective than some conventional antifungal agents like fluconazole .
  • Antibacterial Activity : The compound has also demonstrated activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably:

  • Mechanism of Action : The compound may inhibit angiogenesis and tumor growth by targeting specific receptors involved in these processes. It has shown promise in reducing tumor size in animal models .
  • Case Studies : In a study involving human cancer cell lines, treatment with this triazole derivative resulted in significant reductions in cell viability and proliferation rates compared to untreated controls .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in fungal and bacterial metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest at various phases in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial cells and cancer cells alike, contributing to their death .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameBiological ActivityMIC (μg/mL)
3-Methanesulfonyl-4-methyl-4H-TzAntifungal against C. albicans0.0156
ProthionamideAntitubercular0.68
ClosthioamideAntibiotic0.5

This table illustrates that while this compound is particularly effective against fungal pathogens, other compounds show varying effectiveness against different types of microbes.

Q & A

Q. What are the common synthetic routes for 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar solvents like DMSO, followed by cyclization under reduced pressure. Intermediates are purified via recrystallization (e.g., water-ethanol mixtures) and characterized using IR spectroscopy (to confirm functional groups like sulfonyl or triazole rings), 1H^1H-NMR (to verify substituent positions), and elemental analysis (to validate stoichiometry). X-ray crystallography may resolve structural ambiguities in crystalline intermediates .

Q. Which spectroscopic and chromatographic methods are used to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • IR spectroscopy : Identifies sulfonyl (S=O stretching ~1350–1150 cm1^{-1}) and triazole ring vibrations.
  • 1H^1H-NMR : Assigns methyl (δ ~2.5 ppm) and methanesulfonyl (δ ~3.3 ppm) protons.
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Validates C, H, N, and S content (±0.3% error).
  • HPLC : Confirms purity (>95%) using reverse-phase columns (C18) and UV detection at λ ~250–260 nm .

Q. How are preliminary pharmacological activities (e.g., antimicrobial) screened for this compound?

  • Methodological Answer : Standard assays include:
  • Broth microdilution (CLSI guidelines): Tests minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Agar diffusion : Measures inhibition zone diameters.
  • Cytotoxicity assays : Uses MTT/XTT on mammalian cell lines (e.g., HEK-293) to assess selectivity.
    Positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) are mandatory. Data interpretation requires statistical validation (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or structural tautomerism. Strategies include:
  • Dose-response curves : Ensure activity is concentration-dependent.
  • Tautomer stability studies : Use DFT calculations or 13C^{13}C-NMR to evaluate dominant tautomeric forms (e.g., 4H vs. 1H-triazole) under physiological conditions.
  • Metabolic stability assays : Test compound integrity in liver microsomes to rule out rapid degradation.
    Cross-validation with orthogonal assays (e.g., enzymatic vs. whole-cell) is critical .

Q. What analytical validation parameters are required for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Validation per ICH guidelines includes:
  • Specificity : No interference from metabolites/placebo (UV-Vis λ = 258 nm).
  • Linearity : R2^2 ≥0.999 over 50–150% of expected concentration.
  • Accuracy/Precision : Recovery 98–102% with RSD ≤2% (intra-day/inter-day).
  • Robustness : Test pH/temperature variations (e.g., ±0.2 units, ±2°C).
    Spectrophotometric or HPLC-UV methods are preferred for low-cost reproducibility .

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with known triazole affinity (e.g., fungal lanosterol 14α-demethylase, PDB: 3LD6).
  • Ligand preparation : Optimize 3D structure (tautomer/protonation state) using software like OpenBabel.
  • Docking protocols : Use AutoDock Vina with flexible side chains and grid boxes covering active sites.
  • Validation : Compare docking scores (ΔG) with positive controls (e.g., ketoconazole). MD simulations (50 ns) assess binding stability .

Q. What strategies optimize the regioselectivity of sulfonyl group introduction in 1,2,4-triazole derivatives?

  • Methodological Answer :
  • Direct sulfonation : React 4-methyl-4H-1,2,4-triazole with methanesulfonyl chloride in anhydrous DMF, using pyridine as a base to scavenge HCl.
  • Microwave-assisted synthesis : Enhances yield (65%→85%) and reduces side products via controlled heating (80°C, 30 min).
  • Protecting groups : Temporarily block reactive N-H sites with Boc groups, followed by deprotection (TFA/CH2 _2Cl2 _2) .

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